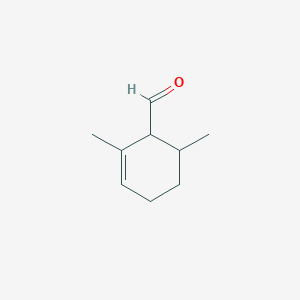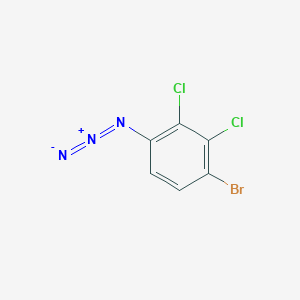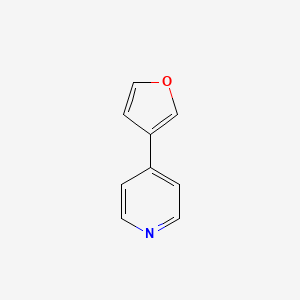![molecular formula C18H23N3O3S2 B6599282 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide CAS No. 6111-28-0](/img/structure/B6599282.png)
3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide (CHT) is a small molecule that was first synthesized in 2005 by the group of Dr. J.F.L. Fournier at the Université de Montréal, Canada. CHT is a synthetic analogue of the natural product thiamphenicol, a broad-spectrum antibiotic that is used in the treatment of bacterial infections. CHT has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and molecular biology.
作用機序
3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide acts as an inhibitor of bacterial protein synthesis by binding to the bacterial ribosome and blocking the binding of aminoacyl-tRNA to the A site of the ribosome. This prevents the formation of the peptide bond between the two amino acids, thus inhibiting protein synthesis. Additionally, this compound has been shown to have an effect on the expression of certain genes in cell culture models. It has been proposed that this compound binds to the mRNA of certain genes, resulting in a decrease in the expression of those genes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects in cell culture models. In particular, it has been shown to inhibit the growth of various bacterial species, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Additionally, this compound has been shown to inhibit the growth of certain fungi, including Candida albicans. Furthermore, this compound has been shown to have an effect on the expression of certain genes in cell culture models, resulting in a decrease in the expression of those genes.
実験室実験の利点と制限
The main advantage of using 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide in lab experiments is its ability to inhibit the growth of various bacterial species. Additionally, this compound has been shown to have an effect on the expression of certain genes in cell culture models, which makes it a useful tool for studying gene expression. However, there are some limitations to using this compound in lab experiments. For example, it is not known whether this compound is toxic to humans, so it should be used with caution in experiments involving human cells. Additionally, this compound is not very soluble in water, so it must be dissolved in an appropriate solvent before use.
将来の方向性
There are numerous potential future directions for research involving 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide. For example, further research could be conducted to determine the exact mechanism of action of this compound and its effect on gene expression in cell culture models. Additionally, further research could be conducted to determine the toxicity of this compound in humans and other organisms. Additionally, further research could be conducted to determine the pharmacological effects of this compound on the human body. Finally, further research could be conducted to develop new synthetic methods for the synthesis of this compound.
合成法
3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide is synthesized through a three-step process starting from the commercially available 1,3-thiazol-2-ylsulfamoylbenzene. The first step involves the reaction of the starting material with 3-cyclohexylpropanal to form an intermediate compound. The intermediate compound is then reacted with sodium hydroxide in the presence of a catalytic amount of pyridine to form the desired product this compound.
科学的研究の応用
3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide has been studied extensively for its potential applications in the fields of medicinal chemistry, biochemistry, and molecular biology. In particular, this compound has been used as a tool to study the inhibition of bacterial protein synthesis, as well as its effects on the expression of certain genes in cell culture models. Additionally, this compound has been used to study the structure and function of enzymes involved in the metabolism of drugs, as well as to study the pharmacological effects of certain drugs on the human body.
特性
IUPAC Name |
3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c22-17(11-6-14-4-2-1-3-5-14)20-15-7-9-16(10-8-15)26(23,24)21-18-19-12-13-25-18/h7-10,12-14H,1-6,11H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFXEUDQYJRMQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50360126 |
Source


|
| Record name | 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6111-28-0 |
Source


|
| Record name | 3-cyclohexyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50360126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599209.png)
![2-{1-[(tert-butoxy)carbonyl]-3-(1H-1,2,4-triazol-1-yl)azetidin-3-yl}acetic acid](/img/structure/B6599212.png)

![2-[1-(cyclohexylmethyl)-1H-1,2,3-triazol-4-yl]acetic acid](/img/structure/B6599234.png)
![methyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylpropanoate](/img/structure/B6599248.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)

![2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]oxazin-6-one](/img/structure/B6599289.png)

![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)

